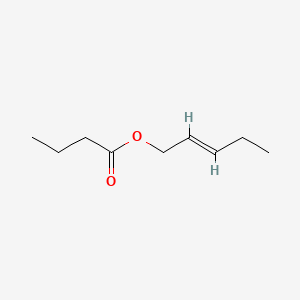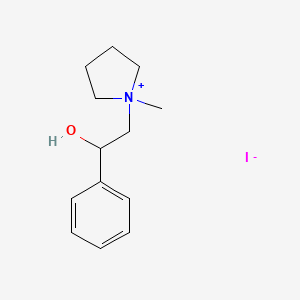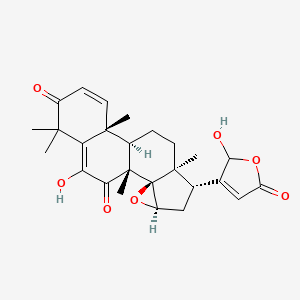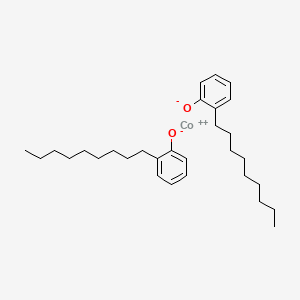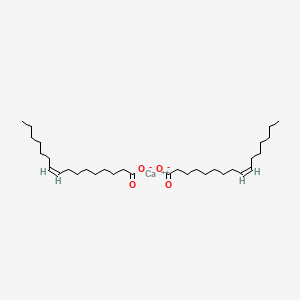![molecular formula C17H21NO3S B12643325 N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide CAS No. 920527-10-2](/img/structure/B12643325.png)
N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzol-1-sulfonamid ist eine chemische Verbindung mit einer komplexen Struktur, die sowohl Hydroxyethyl- als auch Sulfonamid-funktionelle Gruppen umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzol-1-sulfonamid umfasst in der Regel mehrere Schritte. Eine übliche Methode beinhaltet die Reaktion von 4-(Propan-2-yl)benzolsulfonylchlorid mit 4-(2-Hydroxyethyl)anilin unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol durchgeführt, wobei eine Base wie Triethylamin verwendet wird, um die während der Reaktion gebildete Salzsäure zu neutralisieren.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion dieser Verbindung effizientere und skalierbarere Methoden umfassen. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren beinhalten, um konstante Reaktionsbedingungen und höhere Ausbeuten zu gewährleisten. Die Wahl der Lösungsmittel und Reagenzien kann ebenfalls optimiert werden, um die Kosten und die Umweltbelastung zu reduzieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-(propan-2-yl)benzenesulfonyl chloride with 4-(2-hydroxyethyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Reaktionstypen
N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzol-1-sulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxyethylgruppe kann zu einer Carbonsäure oxidiert werden.
Reduktion: Die Sulfonamidgruppe kann zu einem Amin reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern in der Regel einen Katalysator wie Aluminiumchlorid (AlCl3) und können in Lösungsmitteln wie Chloroform oder Tetrachlorkohlenstoff durchgeführt werden.
Hauptprodukte
Oxidation: Das Hauptprodukt ist 4-(2-Carboxyethyl)phenyl-4-(propan-2-yl)benzol-1-sulfonamid.
Reduktion: Das Hauptprodukt ist N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzol-1-amin.
Substitution: Die Produkte hängen von den Substituenten ab, die während der Reaktion eingeführt werden.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzol-1-sulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es kann bei der Untersuchung von Enzyminhibition und Proteinwechselwirkungen verwendet werden.
Industrie: Es kann bei der Produktion von Spezialchemikalien und Materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzol-1-sulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxyethylgruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen oder Rezeptoren bilden, während die Sulfonamidgruppe über ionische oder dipolare Wechselwirkungen mit Aminosäureresten interagieren kann. Diese Wechselwirkungen können die Enzymaktivität hemmen oder Signalwege von Rezeptoren blockieren.
Wirkmechanismus
The mechanism of action of N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonamide group can interact with amino acid residues through ionic or dipole interactions. These interactions can inhibit enzyme activity or block receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[4-(2-Hydroxyethyl)phenyl]-4-methylbenzolsulfonamid
- N-[4-(2-Hydroxyethyl)phenyl]-4-ethylbenzolsulfonamid
- N-[4-(2-Hydroxyethyl)phenyl]-4-(tert-butyl)benzolsulfonamid
Einzigartigkeit
N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzol-1-sulfonamid ist aufgrund des Vorhandenseins sowohl von Hydroxyethyl- als auch Sulfonamidgruppen einzigartig, die eine Kombination aus Wasserstoffbrückenbindungen und ionischen Wechselwirkungen bieten. Dies macht es besonders effektiv bei der Bindung an spezifische molekulare Zielstrukturen, was sein Potenzial als pharmazeutisches Mittel oder Forschungswerkzeug erhöht.
Eigenschaften
CAS-Nummer |
920527-10-2 |
|---|---|
Molekularformel |
C17H21NO3S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-[4-(2-hydroxyethyl)phenyl]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-13(2)15-5-9-17(10-6-15)22(20,21)18-16-7-3-14(4-8-16)11-12-19/h3-10,13,18-19H,11-12H2,1-2H3 |
InChI-Schlüssel |
COOREENPYAQBEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


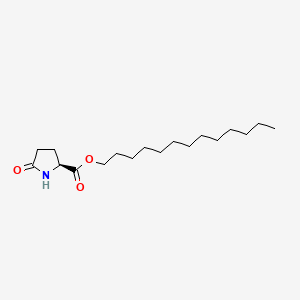
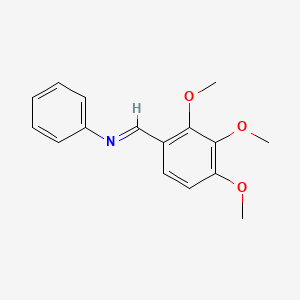

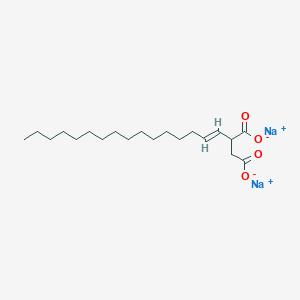

![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)

